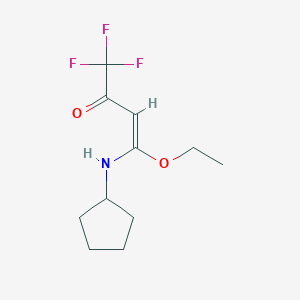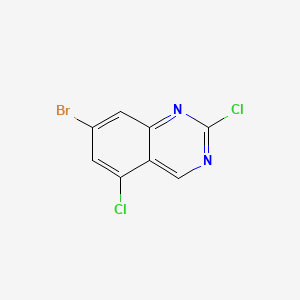
7-Bromo-2,5-dichloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Bromo-2,5-dichloroquinazoline can be achieved through various methods. One common approach involves the Aza-reaction , where aniline and ethyl glyoxalate are used as substrates . Other methods include Microwave-assisted reactions , Metal-mediated reactions , Ultrasound-promoted reactions , and Phase-transfer catalysis reactions . These methods offer different advantages in terms of yield, reaction time, and environmental impact.
Chemical Reactions Analysis
7-Bromo-2,5-dichloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, resulting in different quinazoline derivatives.
Cyclization Reactions: These reactions can form fused ring systems, enhancing the compound’s biological activity.
Scientific Research Applications
7-Bromo-2,5-dichloroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dichloroquinazoline involves its interaction with various molecular targets. It can inhibit enzymes and interfere with protein-protein interactions, leading to its biological effects . The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Comparison with Similar Compounds
7-Bromo-2,5-dichloroquinazoline can be compared with other quinazoline derivatives such as:
Erdafitinib: A quinoxaline derivative used in cancer treatment.
Prazosin: A quinazoline derivative used to treat hypertension.
Gefitinib: Another quinazoline derivative used in cancer therapy.
These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and applications.
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
7-bromo-2,5-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H |
InChI Key |
VIDRMLMPJNKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



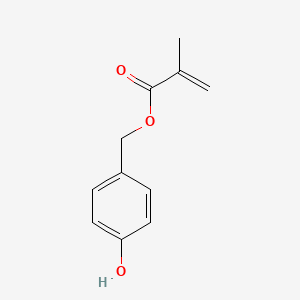
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)

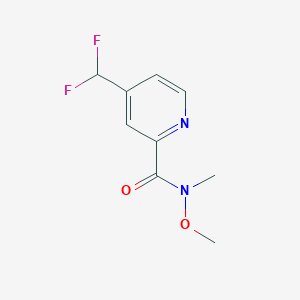
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

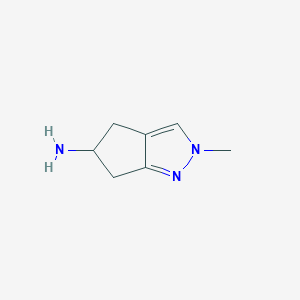
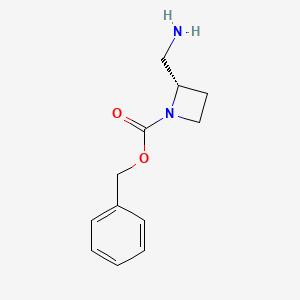
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
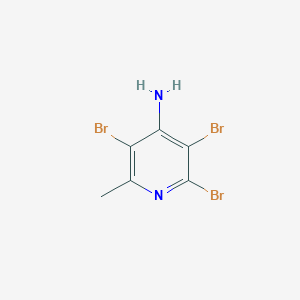
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
